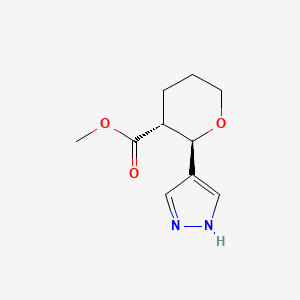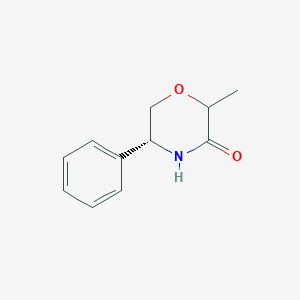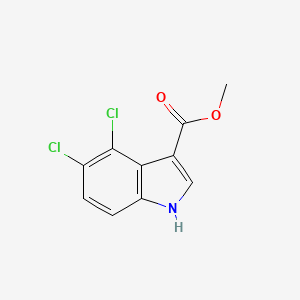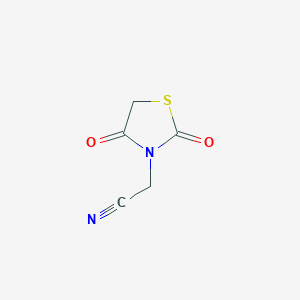![molecular formula C6H6ClN3O B11716018 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine est un composé hétérocyclique qui appartient à la classe des pyrimido[4,5-b][1,4]oxazines. Ces composés sont caractérisés par un système cyclique fusionné contenant à la fois des atomes d'azote et d'oxygène. La présence de ces hétéroatomes confère au composé des propriétés chimiques et biologiques uniques, ce qui le rend intéressant dans divers domaines de la recherche et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de 5-acétyl-4-aminopyrimidines avec des chlorures d'acides carboxyliques sous reflux dans le xylène, suivie de l'ajout d'une base . Cette réaction conduit à la formation du dérivé pyrimido[4,5-b][1,4]oxazine souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées.
Cyclisation : Le composé peut participer à d'autres réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcools.
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés avec différents groupes fonctionnels remplaçant l'atome de chlore.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison des récepteurs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et des modifications apportées à la structure du composé.
Applications De Recherche Scientifique
2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
La 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine peut être comparée à d'autres composés similaires, tels que :
Pyrimido[1,2-a]benzimidazoles : Ces composés contiennent également des systèmes hétérocycliques fusionnés et présentent des activités biologiques similaires.
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine : Ce composé a une structure similaire mais manque de l'atome d'oxygène dans le cycle.
2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one : Ce composé présente des substituants supplémentaires et une structure cyclique différente.
L'unicité de la this compound réside dans son système cyclique spécifique et la présence d'atomes d'azote et d'oxygène, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)11-2-1-8-4/h3,8H,1-2H2 |
Clé InChI |
TXBPTULCCYOHEL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=NC(=NC=C2N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)


![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)





![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

